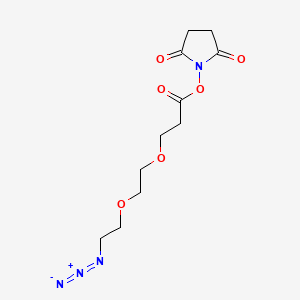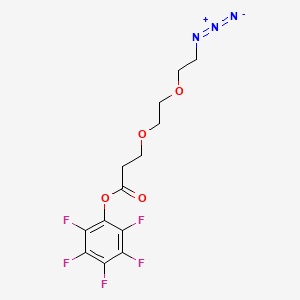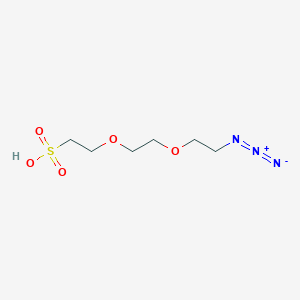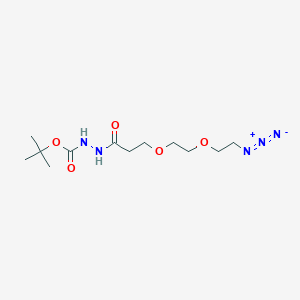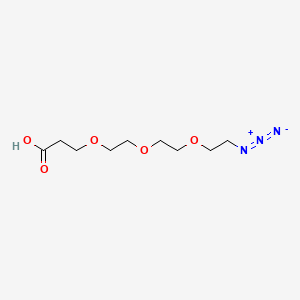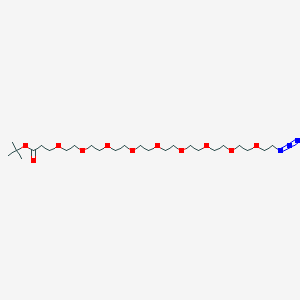
Azido-PEG9-t-butyl ester
Vue d'ensemble
Description
Azido-PEG9-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of Azido-PEG9-t-butyl ester involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
Azido-PEG9-t-butyl ester has a molecular formula of C25H49N3O11 . It is a PEG linker molecule with an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Chemical Reactions Analysis
The azide group in Azido-PEG9-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG9-t-butyl ester has a molecular weight of 567.7 g/mol . It is soluble in water, DMSO, DCM, DMF . The compound is stored at -20°C .
Applications De Recherche Scientifique
Bioconjugation
Azido-PEG9-t-butyl ester is widely used as a non-cleavable linker in bioconjugation . It contains an azide group that can react with alkyne, BCN, or DBCO groups via Click Chemistry to form a stable triazole linkage. This reaction is highly valued for its efficiency and specificity, making it a cornerstone in the synthesis of bioconjugates for research and therapeutic applications.
Drug Development
In the realm of drug development, Azido-PEG9-t-butyl ester serves as a PEGylation agent . The hydrophilic PEG spacer attached to the compound increases solubility and stability of therapeutic molecules in aqueous media. This property is crucial for enhancing the pharmacokinetics and reducing the immunogenicity of drugs.
Proteomics
Proteomics research benefits from the use of Azido-PEG9-t-butyl ester as a biochemical tool . It facilitates the modification and labeling of proteins, allowing for a more detailed analysis of protein interactions and functions. The compound’s ability to link to other molecules without cleavage ensures the integrity of the protein under study.
Chemical Synthesis
Azido-PEG9-t-butyl ester plays a significant role in chemical synthesis as a PEG linker molecule . The azide functionality allows for subsequent reactions that can lead to the creation of complex molecules. Its use in synthesis is particularly important for generating new compounds with potential applications in various fields of chemistry.
Material Science
In material science, this compound is utilized to modify the surface properties of materials . By attaching the azide-functionalized PEG linker to surfaces, researchers can alter hydrophilicity, which is essential for developing advanced materials with specific desired characteristics.
Pharmaceutical Research
Pharmaceutical research employs Azido-PEG9-t-butyl ester in the design of drug delivery systems . The PEG linker is used to attach therapeutic agents to carriers, such as nanoparticles, enhancing targeted delivery and controlled release of drugs, thereby improving therapeutic efficacy.
Medical Diagnostics
Although not directly used in clinical settings, Azido-PEG9-t-butyl ester contributes to the development of diagnostic tools in medical research . Its application in the conjugation of diagnostic agents helps in the creation of sensitive and specific assays for disease detection.
Biotechnology
Lastly, in biotechnology, Azido-PEG9-t-butyl ester is instrumental in the engineering of biological constructs . It is used in the modification of biomolecules, which is fundamental in the development of biotechnological applications such as biosensors and bio-based materials.
Safety And Hazards
Azido-PEG9-t-butyl ester should be handled with care. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention .
Orientations Futures
Azido-PEG9-t-butyl ester is a promising molecule in the field of proteomics research . It is used as a linker molecule in bio-conjugation processes . Its unique properties, such as its ability to form a stable triazole linkage via Click Chemistry and its solubility in aqueous media, make it a valuable tool in various research applications .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVYHQBKFTIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125969 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG9-t-butyl ester | |
CAS RN |
1818294-43-7 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



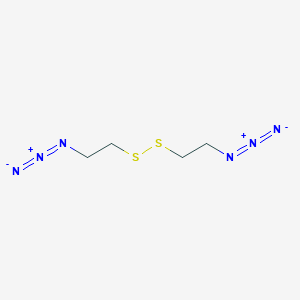

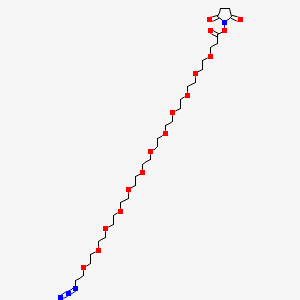

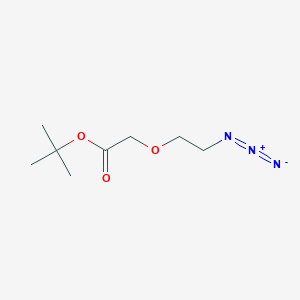

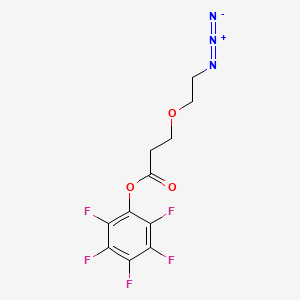
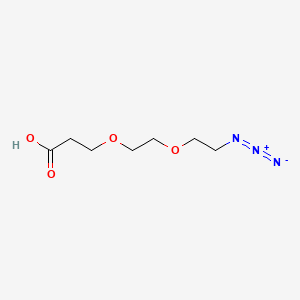
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
